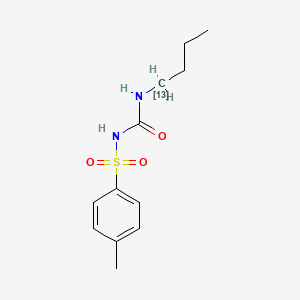

Tolbutamide-13C

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O3S |

|---|---|

Molecular Weight |

271.34 g/mol |

IUPAC Name |

1-(113C)butyl-3-(4-methylphenyl)sulfonylurea |

InChI |

InChI=1S/C12H18N2O3S/c1-3-4-9-13-12(15)14-18(16,17)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15)/i9+1 |

InChI Key |

JLRGJRBPOGGCBT-QBZHADDCSA-N |

Isomeric SMILES |

CCC[13CH2]NC(=O)NS(=O)(=O)C1=CC=C(C=C1)C |

Canonical SMILES |

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Tolbutamide-13C: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of Tolbutamide-13C, an isotopically labeled form of the first-generation sulfonylurea drug, Tolbutamide. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Introduction

This compound is a stable isotope-labeled version of Tolbutamide, where one or more carbon atoms have been substituted with the non-radioactive isotope, carbon-13. This labeling is invaluable for a variety of research applications, particularly in drug metabolism and pharmacokinetic (DMPK) studies, where it serves as an internal standard for quantitative analysis by mass spectrometry. Its chemical behavior is virtually identical to that of unlabeled Tolbutamide, allowing it to trace the parent compound through biological systems with high precision.

Physical and Chemical Properties

The introduction of a single carbon-13 isotope results in a negligible change to the bulk physical and chemical properties of the molecule when compared to its unlabeled counterpart. Therefore, the properties of Tolbutamide can be considered as a very close approximation for this compound.

Quantitative Data

The following tables summarize the key physical and chemical properties of both Tolbutamide and its 13C-labeled analogue.

| Property | Tolbutamide | This compound | Reference |

| Molecular Formula | C₁₂H₁₈N₂O₃S | ¹³CC₁₁H₁₈N₂O₃S | [1][2] |

| Molecular Weight | 270.35 g/mol | 271.34 g/mol | [2][3][4] |

| CAS Number | 64-77-7 | Not available | [1][2] |

| Melting Point | 128.5-129.5 °C | Expected to be similar to Tolbutamide | [1][5] |

| pKa | 5.3 | Expected to be similar to Tolbutamide | [5] |

| LogP | 2.34 | Expected to be similar to Tolbutamide | [6] |

| Appearance | White crystalline powder | Expected to be a white solid | [1] |

| Solubility | Value | Reference |

| Water | 109 mg/L (at 37 °C) | [6] |

| Ethanol | 30 mg/mL | [7] |

| DMSO | ≥10.05 mg/mL | [8][9] |

| DMF | 30 mg/mL | [7] |

| Ethanol:PBS (pH 7.2) (1:6) | 0.14 mg/mL | [7] |

| Chloroform | Soluble | [1] |

| Ether | Very slightly soluble | [1] |

| Aqueous NaOH | Readily dissolves | [1] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physical and chemical properties, as well as the synthesis and analysis of Tolbutamide and its isotopically labeled form.

Synthesis of Tolbutamide

The synthesis of Tolbutamide typically involves a multi-step process. A general workflow is outlined below. The introduction of the 13C label would occur through the use of a 13C-labeled starting material in the appropriate step.

A common synthetic route starts with the chlorosulfonation of toluene to produce p-toluenesulfonyl chloride.[10] This intermediate is then reacted with ammonia to form p-toluenesulfonamide.[10] The subsequent reaction with ethyl chloroformate yields a carbamate intermediate.[11] Finally, reaction with 13C-labeled butylamine results in the formation of this compound.[10][11]

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded as the melting point.

Solubility Assessment

To determine the solubility of this compound in various solvents, a known excess of the compound is added to a specific volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Analytical Characterization

A validated reverse-phase HPLC (RP-HPLC) method can be used for the quantitative analysis of this compound.[12]

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., 0.1% orthophosphoric acid). A common mobile phase composition is a ratio of methanol, 0.1% orthophosphoric acid, and acetonitrile (e.g., 10:30:60 v/v/v).[12]

-

Detection: UV detection at a wavelength of approximately 230-231 nm.[12][13]

-

Sample Preparation: A stock solution of this compound is prepared in the mobile phase and diluted to the desired concentrations for analysis.[12]

Mass spectrometry is a key analytical technique for confirming the identity and isotopic enrichment of this compound. The mass spectrum will show a molecular ion peak corresponding to the mass of the 13C-labeled compound.

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The ¹³C NMR spectrum will show an enhanced signal for the isotopically labeled carbon atom. Solid-state ¹³C NMR has been used to study the inclusion complexes of Tolbutamide.[14]

IR spectroscopy can be used to identify the functional groups present in the this compound molecule. The spectrum is expected to be very similar to that of unlabeled Tolbutamide.

Metabolic Pathway of Tolbutamide

Tolbutamide is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP2C9.[15] The major metabolic pathway involves the oxidation of the p-methyl group to a hydroxymethyl group, forming hydroxytolbutamide. This is followed by further oxidation to a carboxylic acid, resulting in the inactive metabolite, carboxytolbutamide.[15][16]

Conclusion

This compound is a critical tool for researchers in the fields of drug metabolism and pharmacokinetics. Its physical and chemical properties are nearly identical to those of the parent compound, making it an ideal internal standard for quantitative bioanalysis. This guide provides a foundational understanding of its properties, analytical methodologies, and metabolic fate, to support its effective application in scientific research.

References

- 1. Tolbutamide | C12H18N2O3S | CID 5505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tolbutamide [webbook.nist.gov]

- 3. This compound | C12H18N2O3S | CID 162641931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|BLD Pharm [bldpharm.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. raybiotech.com [raybiotech.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. hakon-art.com [hakon-art.com]

- 13. Quantitative determination of tolbutamide and its metabolites in human plasma and urine by high-performance liquid chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Solid-state 13C nuclear magnetic resonance spectroscopic study on amorphous solid complexes of tolbutamide with 2-hydroxypropyl-alpha- and -beta-cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. drugs.com [drugs.com]

Tolbutamide-13C as a CYP2C9 Probe Substrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of CYP2C9 in Drug Metabolism

Cytochrome P450 2C9 (CYP2C9) is a vital enzyme, predominantly found in the liver, responsible for the metabolism of approximately 20% of all clinical drugs.[1] Its substrates include drugs with narrow therapeutic indices, such as the anticoagulant warfarin and the antiepileptic phenytoin.[2] Given its importance, accurately characterizing the activity of CYP2C9 is a cornerstone of drug development, enabling the prediction of drug-drug interactions (DDIs) and patient-specific metabolic capacities.

This is achieved through a process called phenotyping, which uses specific "probe substrates" to measure enzyme activity. Tolbutamide has long been recognized as a prototypic probe substrate for CYP2C9.[3] The use of a stable isotope-labeled version, Tolbutamide-13C, offers significant analytical advantages, primarily by leveraging the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for unambiguous detection. This guide provides a comprehensive overview of the role of this compound as a CYP2C9 probe, detailing its metabolic pathway, experimental protocols for in vitro and in vivo assessment, and key quantitative data.

Metabolic Pathway of Tolbutamide

The biotransformation of tolbutamide is a two-step oxidative process primarily initiated by CYP2C9.

-

Hydroxylation: CYP2C9 catalyzes the hydroxylation of the methyl group on the tolyl moiety of tolbutamide to form 4'-hydroxytolbutamide. This is the rate-limiting step and the most direct measure of CYP2C9 activity.

-

Oxidation: The intermediate metabolite, 4'-hydroxytolbutamide, is subsequently oxidized by cytosolic alcohol and aldehyde dehydrogenases to the inactive carboxytolbutamide, which is then excreted.

The specificity of the initial hydroxylation step makes tolbutamide an excellent tool for isolating and quantifying CYP2C9 function.[4]

Caption: Metabolic pathway of this compound mediated by CYP2C9.

Experimental Protocols for CYP2C9 Activity Assessment

The use of this compound as a probe substrate is applicable to both preclinical in vitro systems and clinical in vivo studies.

In Vitro CYP2C9 Inhibition and Kinetic Assays

These assays are fundamental in early drug development to screen new chemical entities (NCEs) for their potential to inhibit CYP2C9 and to determine the enzyme's kinetic parameters.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CYP2C9-mediated tolbutamide hydroxylation or to find the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ).

Detailed Methodology:

-

System Preparation: Assays typically use human liver microsomes (HLMs) or recombinant human CYP2C9 enzymes (e.g., Supersomes™), which provide a cleaner system to study a single enzyme's activity.

-

Reagent Preparation:

-

Buffer: Potassium phosphate buffer (100 mM, pH 7.4).

-

Substrate: this compound dissolved in a suitable solvent (e.g., methanol), with final concentrations typically ranging from 50 to 2000 µM for kinetic studies.[5]

-

Cofactor: An NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is crucial for P450 enzyme function.

-

Test Inhibitor: The NCE or a known inhibitor (e.g., sulfaphenazole) is prepared in a range of concentrations.

-

-

Incubation Procedure:

-

A mixture containing the enzyme source (microsomes or recombinant CYP2C9), buffer, and the test inhibitor (or vehicle control) is pre-incubated for 5-30 minutes at 37°C to allow the inhibitor to interact with the enzyme.[1][5]

-

The reaction is initiated by adding this compound and the NADPH-regenerating system.

-

The total incubation volume is typically around 0.2-0.5 mL.

-

The reaction proceeds for a predetermined linear time (e.g., 40 minutes) with gentle shaking in a water bath at 37°C.[5]

-

-

Reaction Termination: The reaction is stopped by adding a cold quenching solution, typically 2 volumes of acetonitrile, which precipitates the proteins.[5]

-

Sample Processing: Samples are centrifuged at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.[5]

-

LC-MS/MS Analysis: The supernatant, containing the metabolite (4'-hydroxy-tolbutamide-13C), is transferred for analysis. An internal standard (e.g., a deuterated version of the metabolite) is added to ensure accurate quantification.[6] The formation of 4'-hydroxy-tolbutamide-13C is measured using a validated LC-MS/MS method.[7][8]

Caption: Workflow for a typical in vitro CYP2C9 inhibition assay.

In Vivo Clinical Phenotyping Studies

These studies assess an individual's metabolic capacity, which is crucial for personalized medicine and understanding the clinical relevance of genetic polymorphisms.

Objective: To determine the pharmacokinetic parameters of this compound as a measure of an individual's CYP2C9 phenotype, often correlated with their known genotype.

Detailed Methodology:

-

Subject Recruitment: Healthy volunteers are recruited, and their CYP2C9 genotype (e.g., 1/1, 1/2, 1/3) is determined beforehand using methods like PCR-RFLP.[9]

-

Drug Administration: A single oral dose of this compound is administered. To ensure subject safety and avoid hypoglycemic effects, a low dose (e.g., 125 mg) or a microdose is often used.[10] The 125 mg dose has been shown to be safe and effective for phenotyping.[10]

-

Sample Collection: Blood (plasma) and/or urine samples are collected at multiple time points over a period of up to 24 hours.[9][10]

-

Sample Processing: Plasma is separated from blood samples via centrifugation. All samples are stored frozen (-20°C or -80°C) until analysis.

-

Bioanalysis: Concentrations of this compound and its metabolites (4'-hydroxy-tolbutamide-13C and carboxythis compound) in plasma and urine are quantified using a validated LC-MS/MS method.[6][10]

-

Pharmacokinetic Analysis:

-

Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:

-

Area Under the Curve (AUC): Represents total drug exposure.

-

Oral Clearance (CL/F): Represents the volume of plasma cleared of the drug per unit time.

-

Half-life (t½): The time required for the drug concentration to decrease by half.

-

-

These parameters, particularly oral clearance, serve as the phenotyping metric and are compared across different genotype groups.

-

Quantitative Data Summary

The metabolic activity of CYP2C9 is significantly influenced by genetic polymorphisms. The following tables summarize key quantitative data from clinical and in vitro studies, demonstrating the utility of tolbutamide as a probe.

Table 1: In Vivo Pharmacokinetic Parameters of Tolbutamide by CYP2C9 Genotype

This table illustrates the impact of common CYP2C9 genetic variants on the oral clearance of tolbutamide. Individuals with variant alleles (*2, *3) exhibit reduced metabolic capacity, leading to lower clearance and consequently higher drug exposure.

| CYP2C9 Genotype | Mean Oral Clearance (CL/F) (L/h) | 95% Confidence Interval (L/h) | Reference |

| 1/1 (Normal Metabolizer) | 0.97 | 0.89 - 1.05 | [11] |

| 1/2 (Intermediate Metabolizer) | 0.86 | 0.79 - 0.93 | [11] |

| 2/2 (Intermediate/Poor Metabolizer) | 0.75 | 0.69 - 0.81 | [11] |

| 1/3 (Intermediate Metabolizer) | 0.56 | 0.51 - 0.61 | [11] |

| 2/3 (Poor Metabolizer) | 0.45 | 0.41 - 0.49 | [11] |

| 3/3 (Poor Metabolizer) | 0.15 | 0.14 - 0.16 | [11] |

Data derived from a study administering a 500 mg oral dose of tolbutamide to healthy volunteers.[11] A separate study using a lower 125 mg dose showed comparable genotype-dependent differences in clearance.[10]

Table 2: In Vitro Kinetic Parameters for Tolbutamide Hydroxylation

This table presents the Michaelis-Menten kinetic parameters for the formation of 4'-hydroxytolbutamide in human liver microsomes, the primary site of metabolism.

| Parameter | Mean Value | Notes | Reference |

| Apparent Kₘ | 120 ± 41 µM | Represents the substrate concentration at half-maximal velocity. | [4] |

| Apparent Vₘₐₓ | 0.273 ± 0.066 nmol/min/mg protein | Represents the maximum rate of the reaction. | [4] |

| Unbound Kₘ | 64 - 123 µM | Kₘ value corrected for protein binding in the incubation; provides a more accurate estimate for in vivo extrapolation. | [12] |

Kₘ and Vₘₐₓ values can vary between different liver preparations and experimental conditions.

Conclusion

This compound stands as a robust and highly specific probe substrate for the functional assessment of CYP2C9. Its well-characterized metabolic pathway, dominated by a single enzyme in its rate-limiting step, provides a clear window into CYP2C9 activity. The use of a stable isotope label allows for highly sensitive and specific quantification by LC-MS/MS, enhancing data quality and enabling safe low-dose or microdose studies in humans.

For professionals in drug development, this compound is an indispensable tool for in vitro screening of NCEs for DDI potential and for conducting clinical phenotyping studies. The strong correlation between tolbutamide pharmacokinetics and CYP2C9 genotype underscores its value in advancing the principles of personalized medicine, ensuring safer and more effective therapeutic outcomes for drugs metabolized by this critical enzyme.[9]

References

- 1. ubibliorum.ubi.pt [ubibliorum.ubi.pt]

- 2. Pharmacogenomics of CYP2C9: Functional and Clinical Considerations† - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytochrome P4502C9: an enzyme of major importance in human drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tolbutamide hydroxylation by human liver microsomes. Kinetic characterisation and relationship to other cytochrome P-450 dependent xenobiotic oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Identification and Enzymatic Activity Evaluation of a Novel CYP2C9 Allelic Variant Discovered in a Patient [frontiersin.org]

- 6. Validation of a Sensitive UHPLC-MS/MS Method for Cytochrome P450 Probe Substrates Caffeine, Tolbutamide, Dextromethorphan, and Alprazolam in Human Serum Reveals Drug Contamination of Serum Used for Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ptfarm.pl [ptfarm.pl]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of cytochrome P4502C9 metabolic activity with tolbutamide in CYP2C91 heterozygotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytochrome P450 2C9 phenotyping using low-dose tolbutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Impact of CYP2C9 and CYP2C19 polymorphisms on tolbutamide kinetics and the insulin and glucose response in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of albumin and cytosol on enzyme kinetics of tolbutamide hydroxylation and on inhibition of CYP2C9 by gemfibrozil in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Tolbutamide-13C: A Technical Guide to Commercial Availability and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic routes for Tolbutamide-13C, a stable isotope-labeled analog of the first-generation sulfonylurea drug, Tolbutamide. This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and other biomedical fields who require isotopically labeled standards for their studies.

Commercial Availability

This compound is available from several chemical suppliers specializing in stable isotope-labeled compounds. While pricing is typically available upon quotation, the following table summarizes key information from prominent vendors.

| Supplier | Catalog Number | Product Name | Additional Information |

| MedChemExpress | HY-B0401S1 | This compound | Inquire for pricing and availability.[1][2][3] |

| BLD Pharm | BD140751 | This compound | Inquire for pricing and availability.[4] |

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below, based on data from PubChem.[5][6]

| Property | Value |

| IUPAC Name | 1-(1-13C)butyl-3-(4-methylphenyl)sulfonylurea |

| Molecular Formula | C₁₁¹³CH₁₈N₂O₃S |

| Molecular Weight | 271.34 g/mol |

| CAS Number | Not available |

| Appearance | White crystalline powder (based on unlabeled Tolbutamide) |

| Solubility | Soluble in DMSO and ethanol (based on unlabeled Tolbutamide)[7] |

Synthesis of this compound

The proposed synthesis of this compound introduces the isotopic label via a 13C-labeled n-butylamine precursor.

Proposed Synthetic Pathway

The following diagram illustrates the proposed two-step synthesis of this compound from p-toluenesulfonyl isocyanate and [1-13C]n-butylamine.

Caption: Proposed reaction scheme for this compound synthesis.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in the synthesis of this compound. These protocols are adapted from known procedures for the synthesis of unlabeled Tolbutamide.

Step 1: Synthesis of p-Toluenesulfonylurea (Intermediate)

This intermediate can be synthesized via multiple routes. A common method involves the reaction of p-toluenesulfonamide with urea.

-

Materials:

-

p-Toluenesulfonamide

-

Urea

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Water

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluenesulfonamide and a molar excess of urea in an appropriate solvent (e.g., a high-boiling point ether or an inert hydrocarbon).

-

Add a stoichiometric amount of sodium hydroxide to the mixture.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the p-toluenesulfonylurea.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the p-toluenesulfonylurea intermediate.

-

Step 2: Synthesis of this compound

This final step involves the reaction of the p-toluenesulfonylurea intermediate with the isotopically labeled n-butylamine.

-

Materials:

-

p-Toluenesulfonylurea

-

[1-13C]n-Butylamine

-

Anhydrous solvent (e.g., Toluene or Dichloromethane)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

-

Procedure:

-

To a solution of p-toluenesulfonylurea in an anhydrous solvent under an inert atmosphere, add a stoichiometric amount of [1-13C]n-butylamine dropwise at room temperature.

-

Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: Workflow for this compound synthesis and analysis.

Isotopic Enrichment and Characterization

Commercial suppliers of stable isotope-labeled compounds, such as MedChemExpress, typically provide products with high isotopic enrichment, often exceeding 98%.[8] The isotopic purity and identity of the final product should be confirmed by analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 271, which is one mass unit higher than that of unlabeled Tolbutamide (m/z 270). The fragmentation pattern can also be used to confirm the position of the 13C label.

-

13C NMR Spectroscopy: The 13C NMR spectrum will show a significantly enhanced signal for the carbon at the 1-position of the butyl group. The chemical shift of this carbon will be consistent with that of the corresponding carbon in unlabeled Tolbutamide. Solid-state 13C NMR studies have been conducted on Tolbutamide, which can provide reference chemical shift data.[3]

Conclusion

References

- 1. Preparation method of toluenesulfonylurea - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN102557997A - Preparation method of p-toluenesulfonylurea - Google Patents [patents.google.com]

- 3. Solid-state 13C nuclear magnetic resonance spectroscopic study on amorphous solid complexes of tolbutamide with 2-hydroxypropyl-alpha- and -beta-cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Methylphenylsulfonylurea synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Toluenesulfonylurea CAS 1694-06-0 P-Toluenesulfonylurea Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. This compound | C12H18N2O3S | CID 162641931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. MedChemExpress - Isotope-Labeled Compounds | Lucerna-Chem AG [lucerna-chem.ch]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core research applications for 13C labeled Tolbutamide. Tolbutamide, a first-generation sulfonylurea drug, is extensively utilized as a probe substrate for the cytochrome P450 2C9 (CYP2C9) enzyme, a critical player in the metabolism of numerous drugs. The incorporation of a stable, non-radioactive 13C isotope allows for precise and safe tracing of Tolbutamide's metabolic fate, making it an invaluable tool in drug development and clinical pharmacology. This guide details its application in phenotyping CYP2C9 activity, investigating drug-drug interactions, and assessing the impact of genetic variations on drug metabolism.

Core Applications of 13C Labeled Tolbutamide

The primary application of 13C labeled Tolbutamide revolves around its role as a specific substrate for the CYP2C9 enzyme. This specificity allows researchers to investigate various aspects of drug metabolism.

CYP2C9 Phenotyping and Activity Assessment

13C-Tolbutamide is instrumental in determining the metabolic capacity of an individual's CYP2C9 enzymes. This "phenotyping" is crucial for personalizing drug therapy, as variations in CYP2C9 activity can significantly impact a drug's efficacy and toxicity. Low-dose administration of labeled tolbutamide allows for safe and accurate assessment of CYP2C9 function.[1]

Drug-Drug Interaction (DDI) Studies

A significant focus of drug development is to identify potential interactions between a new chemical entity and existing medications. 13C-Tolbutamide serves as a probe to assess whether a new drug inhibits or induces the activity of CYP2C9.[2][3] Such interactions can alter the clearance of other drugs metabolized by this enzyme, leading to adverse effects or therapeutic failure.[2][3] For instance, co-administration with a CYP2C9 inhibitor like sulfaphenazole can dramatically increase tolbutamide's plasma concentration.[2][3]

Pharmacogenetic Studies

Genetic polymorphisms in the CYP2C9 gene can lead to the expression of enzymes with altered metabolic activity. 13C-Tolbutamide is used to study the functional consequences of these genetic variants.[2][4] Individuals with certain CYP2C9 alleles, such as CYP2C92 and CYP2C93, exhibit reduced metabolism of tolbutamide, leading to higher plasma concentrations and an increased risk of adverse effects like hypoglycemia.[1][4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline typical experimental protocols for the key applications of 13C labeled Tolbutamide.

Protocol 1: In Vivo CYP2C9 Phenotyping using 13C-Tolbutamide

This protocol describes a typical clinical study to assess CYP2C9 activity in healthy volunteers or patients.

Objective: To determine the pharmacokinetic parameters of 13C-Tolbutamide as a measure of CYP2C9 phenotype.

Methodology:

-

Subject Recruitment: Recruit a cohort of healthy volunteers with known CYP2C9 genotypes (e.g., 1/1, 1/2, 1/3).[1][4]

-

Drug Administration: Administer a single oral dose of 13C-Tolbutamide (e.g., 125 mg or 500 mg).[1][4]

-

Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) post-dose.[1][4][6] Collect urine samples over a 24-hour period.[1][4][6]

-

Sample Analysis:

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including:

Protocol 2: In Vitro Assessment of CYP2C9 Inhibition

This protocol outlines an in vitro experiment to evaluate the inhibitory potential of a new drug candidate on CYP2C9 activity using human liver microsomes.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a test compound for CYP2C9-mediated 13C-Tolbutamide metabolism.

Methodology:

-

Materials:

-

Human Liver Microsomes (HLMs)

-

13C-Tolbutamide

-

NADPH regenerating system

-

Test compound (potential inhibitor)

-

Positive control inhibitor (e.g., Sulfaphenazole)

-

-

Incubation:

-

Pre-incubate HLMs with the test compound at various concentrations.

-

Initiate the metabolic reaction by adding 13C-Tolbutamide and the NADPH regenerating system.

-

Incubate at 37°C for a specified time.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

Analyze the formation of the 13C-labeled 4'-hydroxytolbutamide metabolite by LC-MS/MS.

-

-

Data Analysis:

-

Plot the rate of metabolite formation against the concentration of the test compound.

-

Determine the IC50 value from the resulting dose-response curve.

-

Calculate the Ki value using appropriate kinetic models (e.g., Cheng-Prusoff equation).[2]

-

Quantitative Data Summary

The following tables summarize key quantitative data from various studies involving Tolbutamide, providing a reference for its pharmacokinetic properties and its use in assessing CYP2C9 activity.

| Pharmacokinetic Parameter | Value | Population/Condition | Reference |

| Oral Clearance (CL/F) | 0.85 L/h | CYP2C91/1 homozygotes (125 mg dose) | [1] |

| 0.77 L/h | CYP2C91/2 genotypes (125 mg dose) | [1] | |

| 0.60 L/h | CYP2C91/3 genotypes (125 mg dose) | [1] | |

| 29% reduction | CYP2C91/2 vs 1/1 | [4] | |

| 48% reduction | CYP2C91/3 vs 1/1 | [4] | |

| Plasma Concentration (24h) | 1.70 µg/mL | CYP2C91/1 homozygotes (125 mg dose) | [1] |

| 2.14 µg/mL | CYP2C91/2 genotypes (125 mg dose) | [1] | |

| 3.13 µg/mL | CYP2C91/3 genotypes (125 mg dose) | [1] | |

| Area Under the Curve (AUC) | 1.5-fold increase | CYP2C91/2 vs 1/1 | [4] |

| 1.9-fold increase | CYP2C91/3 vs 1/1 | [4] | |

| Elimination Half-life (t1/2) | 9.1 h | Healthy Chinese volunteers (500 mg dose) | [6] |

| 4.5 - 6.5 h | General population | [8] | |

| Inhibition Constant (Ki) | ~0.1–0.2 µM | Sulfaphenazole (for CYP2C9) | [2] |

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams are essential for understanding complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Metabolic Pathway of Tolbutamide

This diagram illustrates the primary metabolic conversion of Tolbutamide to its major metabolites.

Caption: Metabolic pathway of 13C-Tolbutamide.

Experimental Workflow for In Vivo CYP2C9 Phenotyping

This diagram outlines the key steps in a clinical study to determine CYP2C9 phenotype using 13C-Tolbutamide.

References

- 1. Cytochrome P450 2C9 phenotyping using low-dose tolbutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytochrome P4502C9: an enzyme of major importance in human drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with Sulfaphenazole and Tasisulam - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of cytochrome P4502C9 metabolic activity with tolbutamide in CYP2C91 heterozygotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microdose pharmacogenetic study of ¹⁴C-tolbutamide in healthy subjects with accelerator mass spectrometry to examine the effects of CYP2C9∗3 on its pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of tolbutamide in ethnic Chinese - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. drugs.com [drugs.com]

Literature review of Tolbutamide-13C in drug metabolism studies.

An In-depth Technical Guide to Tolbutamide-13C in Drug Metabolism Studies

Introduction

Tolbutamide, a first-generation sulfonylurea drug, has long been a cornerstone in the study of drug metabolism.[1] Its primary application in research is not for its therapeutic effect but as a highly specific probe substrate for Cytochrome P450 2C9 (CYP2C9), a critical enzyme in the biotransformation of numerous clinically important drugs.[2][3][4] The introduction of its stable isotope-labeled form, this compound, has further refined its utility, allowing for more precise and sensitive analyses, particularly in studies using mass spectrometry. This guide provides a comprehensive review of the use of this compound in drug metabolism, focusing on its metabolic pathways, quantitative pharmacokinetic data, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Metabolic Pathway of Tolbutamide

The metabolism of tolbutamide is a well-characterized, two-step process predominantly occurring in the liver.[5][6] The initial and rate-limiting step is the hydroxylation of the tolyl methyl group, a reaction exclusively catalyzed by the CYP2C9 enzyme, to form 4-hydroxytolbutamide.[7][8] This active metabolite is then further oxidized by cytosolic alcohol and aldehyde dehydrogenases to the inactive carboxytolbutamide, which is subsequently eliminated, primarily in the urine.[5][7][9] Due to the high specificity of the initial step, the rate of tolbutamide clearance serves as a reliable in vivo measure of CYP2C9 activity.[2]

Caption: Metabolic pathway of this compound.

Role as a CYP2C9 Probe Substrate

This compound is an invaluable tool for several key areas of drug metabolism research:

-

CYP2C9 Phenotyping: It is used to determine an individual's CYP2C9 metabolic capacity (phenotype), which can range from poor to extensive metabolizers. This is crucial for predicting how a patient might handle other drugs cleared by the same enzyme.[10][11]

-

Genetic Polymorphism Studies: The activity of CYP2C9 is significantly influenced by genetic variations, such as the CYP2C92 and CYP2C93 alleles, which lead to decreased enzyme function.[8][12] Studies using tolbutamide have been instrumental in quantifying the functional impact of these genotypes on drug clearance.[10][13]

-

Drug-Drug Interaction (DDI) Studies: this compound is used to investigate the potential of new chemical entities to inhibit or induce CYP2C9. A change in the pharmacokinetics of tolbutamide when co-administered with a new drug indicates a DDI.[14][15][16] The FDA recommends using probe substrates like tolbutamide for such evaluations.[17]

Quantitative Pharmacokinetic Data

The clearance of tolbutamide is highly sensitive to both an individual's genetic makeup and the presence of interacting drugs. The following tables summarize quantitative data from key studies.

Table 1: Influence of CYP2C9 Genotype on Tolbutamide Pharmacokinetics

| CYP2C9 Genotype | Oral Clearance (CL/F) | AUC Increase (fold vs. 1/1) | Key Findings |

| 1/1 (Normal) | 0.85 - 0.97 L/h[11][12] | - | Represents baseline normal enzyme activity.[10] |

| 1/2 (Intermediate) | 0.77 - 0.86 L/h[11][12] | 1.5-fold[10] | Associated with a 29% reduction in oral clearance compared to 1/1.[10] |

| 2/2 (Intermediate) | 0.75 L/h[12] | - | Demonstrates reduced metabolism, but less severe than 3 alleles.[12] |

| 1/3 (Intermediate) | 0.56 - 0.60 L/h[11][12] | 1.9-fold[10] | Associated with a 48% reduction in oral clearance compared to *1/1.[10] |

| 2/3 (Poor) | 0.45 L/h[12] | - | Shows significantly impaired metabolism.[12] |

| 3/3 (Poor) | 0.15 L/h[12] | - | Represents the poor metabolizer phenotype with the most severely reduced clearance.[12] |

Table 2: Effect of CYP2C9 Inhibition on Tolbutamide Pharmacokinetics

| Inhibitor | Dose | Tolbutamide Clearance Change | Tolbutamide Half-Life (t½) Change | AUC Ratio (with/without inhibitor) |

| Sulfaphenazole | 500 mg every 12h | Decrease from 0.196 to 0.039 mL/min/kg[15] | Increase from 7.3 h to 38.8 h[15] | 5.3 - 6.2[16] |

| Tasisulam | Not specified | Decrease from 1.1 L/h to 0.19 L/h[16] | Increase from 7 h to ~39 h[16] | 5.7[16] |

Experimental Protocols

Detailed and standardized protocols are essential for reliable results in drug metabolism studies.

In Vivo CYP2C9 Phenotyping Protocol

This protocol is a composite based on methodologies from multiple clinical studies.[9][10][11]

-

Subject Selection and Preparation:

-

Dosing and Administration:

-

Sample Collection:

-

Plasma: Collect blood samples into heparinized tubes at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, and 32 hours).[9][10] Centrifuge immediately to separate plasma and store at -20°C or below until analysis.

-

Urine: Collect urine in fractions over a 24-hour period (e.g., 0-6, 6-12, 12-24 hours).[10][15] Measure the volume of each collection and store an aliquot at -20°C or below.

-

-

Pharmacokinetic Analysis:

-

Calculate key pharmacokinetic parameters including Area Under the Curve (AUC), clearance (CL/F), and elimination half-life (t½) using non-compartmental analysis.[9]

-

The urinary metabolic ratio (MR), calculated as the sum of metabolites divided by the parent drug in a specific collection interval (e.g., 6-12 hours), can also be used as a non-invasive metric of CYP2C9 activity.[15]

-

Caption: Workflow for a CYP2C9 phenotyping study.

Analytical Methodology

Accurate quantification of this compound and its metabolites is critical. High-Performance Liquid Chromatography (HPLC) coupled with either UV or tandem mass spectrometry (MS/MS) is the standard.[3][18]

-

Sample Preparation: A simple one-step liquid-liquid extraction is commonly used. Plasma or urine is acidified, and the compounds of interest are extracted using a solvent like diethyl ether or tertiary-butyl methyl ether.[18][19]

-

Chromatography: Separation is achieved on a C8 or C18 reversed-phase column.[18][19] An isocratic mobile phase, often a mixture of methanol or acetonitrile and an acidic aqueous buffer (e.g., sodium acetate or phosphoric acid), is typically used.[18][19]

-

Detection:

-

UV Detection: Performed at a wavelength of approximately 230 nm.[18] This method is robust but less sensitive than MS/MS.

-

LC-MS/MS: This is the preferred method for modern studies, especially those using stable isotope-labeled tolbutamide. It offers superior sensitivity and selectivity. Detection is performed in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.[3][20]

-

Logical Relationships: Genotype to Phenotype to Pharmacokinetics

The use of this compound allows for a clear elucidation of the relationship between an individual's genetic makeup and the resulting drug exposure. The CYP2C9 genotype directly dictates the metabolic phenotype, which in turn determines the pharmacokinetic profile of tolbutamide.

Caption: Relationship between CYP2C9 genotype, phenotype, and pharmacokinetics.

Conclusion

Tolbutamide, and specifically its stable-isotope labeled form this compound, remains a critical and highly validated probe substrate for the in vivo assessment of CYP2C9 activity. Its well-defined metabolic pathway and high specificity make it an ideal tool for phenotyping, investigating the functional significance of genetic polymorphisms, and evaluating drug-drug interaction potential. The quantitative data and established experimental protocols summarized in this guide provide a robust framework for its application in drug metabolism studies, ultimately contributing to the goals of precision medicine and safer drug development.

References

- 1. Tolbutamide | C12H18N2O3S | CID 5505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Use of tolbutamide as a substrate probe for human hepatic cytochrome P450 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of CYP2C9 Activity in Rats: Use of Tolbutamide Alone and in Combined with Bupropion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. g-standaard.nl [g-standaard.nl]

- 8. The role of the CYP2C9-Leu359 allelic variant in the tolbutamide polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of tolbutamide in ethnic Chinese - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of cytochrome P4502C9 metabolic activity with tolbutamide in CYP2C91 heterozygotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytochrome P450 2C9 phenotyping using low-dose tolbutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Impact of CYP2C9 and CYP2C19 polymorphisms on tolbutamide kinetics and the insulin and glucose response in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Tolbutamide as a model drug for the study of enzyme induction and enzyme inhibition in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Validation of the tolbutamide metabolic ratio for population screening with use of sulfaphenazole to produce model phenotypic poor metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with Sulfaphenazole and Tasisulam - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fda.gov [fda.gov]

- 18. Quantitative determination of tolbutamide and its metabolites in human plasma and urine by high-performance liquid chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Studies on the Metabolism of Tolbutamide and its Metabolites by Mass Fragmentography Using GC-MS [jstage.jst.go.jp]

The Metabolic Journey of Tolbutamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the metabolic fate of tolbutamide in humans. Tolbutamide, a first-generation sulfonylurea, is an oral antihyperglycemic agent used in the management of type 2 diabetes mellitus.[1] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for effective drug development, clinical pharmacology, and toxicology studies.

Absorption and Distribution

Tolbutamide is readily absorbed from the gastrointestinal tract following oral administration.[2][3] Detectable plasma concentrations are observed within 30 to 60 minutes, with peak plasma levels occurring between 3 to 5 hours.[1][4] The presence of food does not significantly alter its absorption.[3][4] Once absorbed, tolbutamide is extensively bound to plasma proteins, with approximately 95% being protein-bound.[2][4] This high degree of protein binding can be a site for potential drug-drug interactions, as other highly protein-bound drugs can displace tolbutamide, leading to an increase in its free, pharmacologically active concentration.[5]

Metabolism: The Central Role of the Liver

The liver is the primary site of tolbutamide metabolism.[2][6] The biotransformation of tolbutamide is crucial for its inactivation and subsequent elimination from the body.

Primary Metabolic Pathway

The principal metabolic pathway involves the oxidation of the p-methyl group of the tolyl moiety.[3][4] This process occurs in two main steps:

-

Hydroxylation: The initial and rate-limiting step is the hydroxylation of the methyl group to form hydroxytolbutamide (1-butyl-3-(p-hydroxymethyl)phenyl sulfonylurea).[3][4][6] This reaction is primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.[6]

-

Oxidation: The newly formed hydroxytolbutamide is then rapidly oxidized to carboxytolbutamide (1-butyl-3-p-carboxyphenylsulfonylurea).[4][7] This subsequent oxidation is facilitated by cytosolic alcohol and aldehyde dehydrogenases.[7] Carboxytolbutamide is the major metabolite found in urine and is pharmacologically inactive.[3]

Key Metabolic Enzymes: The CYP2C Subfamily

The hydroxylation of tolbutamide is predominantly mediated by the CYP2C subfamily of cytochrome P450 enzymes.[8]

-

CYP2C9: This is the major enzyme responsible for tolbutamide metabolism.[6][7][9] Genetic polymorphisms in the CYP2C9 gene can significantly impact the rate of tolbutamide metabolism, leading to interindividual variability in drug clearance and response.[10][11] Individuals with certain CYP2C9 variants, such as CYP2C92 and CYP2C93, exhibit reduced enzyme activity, which can result in slower metabolism and an increased risk of hypoglycemia.[9][10]

-

CYP2C19: While CYP2C9 is the primary catalyst, studies have shown that CYP2C19 also contributes to tolbutamide hydroxylation, accounting for approximately 14% to 22% of its metabolism.[8] This contribution may be more significant in individuals with reduced CYP2C9 function.[8]

-

CYP2C8: Some research suggests a minor role for CYP2C8 in tolbutamide metabolism.[12]

Excretion

Tolbutamide and its metabolites are primarily eliminated from the body via the kidneys in the urine.[2][4] Approximately 75-85% of an orally administered dose is excreted in the urine within 24 hours, mainly in the form of carboxytolbutamide.[4][13] A smaller fraction is excreted in the feces.[2][4] Due to the high water solubility of its metabolites, there is no risk of crystalluria.[3]

Pharmacokinetic Parameters

The pharmacokinetic profile of tolbutamide is characterized by its rapid absorption, extensive protein binding, and relatively short half-life.

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 3 - 5 hours | [1][4] |

| Plasma Protein Binding | ~95% | [2][4] |

| Elimination Half-Life (t1/2) | 4.5 - 6.5 hours (with interindividual variations from 4-25 hours) | [3][4] |

| Apparent Volume of Distribution (V/F) | 9.1 ± 1.7 L | [7][14] |

| Apparent Oral Clearance (CL/F) | 0.97 L/h (for CYP2C9 1/1 genotype) | [10] |

| Urinary Excretion (24h) | 75 - 85% of dose | [4][13] |

| Major Urinary Metabolite | Carboxytolbutamide | [3] |

Experimental Protocols for Metabolite Analysis

The quantification of tolbutamide and its metabolites in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) is a commonly employed analytical technique.

Sample Preparation: Liquid-Liquid Extraction

A typical protocol for extracting tolbutamide and its metabolites from plasma involves liquid-liquid extraction.

-

Acidification: The biological fluid (e.g., plasma, urine) is acidified.[15]

-

Extraction: The acidified sample is extracted with an organic solvent such as diethyl ether.[15] An internal standard, like chlorpropamide, is often added to improve the accuracy and precision of the method.[15]

-

Evaporation: The organic layer containing the analytes is separated and evaporated to dryness.[15]

-

Reconstitution: The residue is then redissolved in the HPLC mobile phase for analysis.[15]

HPLC Method for Tolbutamide and Metabolite Quantification

A validated reversed-phase HPLC (RP-HPLC) method can be used for the simultaneous determination of tolbutamide and its metabolites.

| Parameter | Condition | Reference |

| Column | C18 reversed-phase column (e.g., ZORBAX SB-C18, 150 x 4.6 mm, 5 µm) | [15][16] |

| Mobile Phase | Acetonitrile, water, and an acidifier (e.g., 0.1% orthophosphoric acid or trifluoroacetic acid) | [15][16] |

| Detection | UV detection at approximately 230-235 nm | [15][16] |

| Internal Standard | Chlorpropamide or Carbamazepine | [15] |

Drug-Drug Interactions

The metabolism of tolbutamide via CYP2C9 is a significant source of drug-drug interactions.

-

Inhibitors of CYP2C9: Co-administration of drugs that inhibit CYP2C9, such as sulfaphenazole, can significantly decrease the clearance of tolbutamide, leading to a prolonged half-life and an increased risk of hypoglycemia.[17][18] Other inhibitors include certain antifungal agents (e.g., miconazole, fluconazole) and cimetidine.[13][19]

-

Inducers of CYP2C9: Conversely, drugs that induce CYP2C9 can increase the metabolism of tolbutamide, potentially reducing its therapeutic efficacy.

-

Protein Binding Displacement: As mentioned earlier, drugs that are highly protein-bound can displace tolbutamide, increasing its free concentration and hypoglycemic effect.[5] Examples include salicylates, other NSAIDs, and sulfonamides.[19]

Conclusion

The metabolic fate of tolbutamide in humans is a well-characterized process, dominated by hepatic oxidation via the CYP2C9 enzyme. The resulting inactive metabolites are efficiently cleared by the kidneys. The significant interindividual variability in tolbutamide metabolism, largely attributable to genetic polymorphisms in CYP2C9, underscores the importance of personalized medicine approaches. A comprehensive understanding of these metabolic pathways and the potential for drug-drug interactions is paramount for the safe and effective use of tolbutamide and for the development of new chemical entities that may be metabolized through similar pathways.

References

- 1. Tolbutamide | C12H18N2O3S | CID 5505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tolbutamide [glowm.com]

- 3. drugs.com [drugs.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. pharmacy180.com [pharmacy180.com]

- 6. youtube.com [youtube.com]

- 7. Pharmacokinetics of tolbutamide in ethnic Chinese - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CYP2C19 participates in tolbutamide hydroxylation by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genetic Factors in Drug Metabolism | AAFP [aafp.org]

- 10. Impact of CYP2C9 and CYP2C19 polymorphisms on tolbutamide kinetics and the insulin and glucose response in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tolbutamide and mephenytoin hydroxylation by human cytochrome P450s in the CYP2C subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tolbutamide : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 14. Pharmacokinetics of tolbutamide in ethnic Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. hakon-art.com [hakon-art.com]

- 17. In vitro inhibition studies of tolbutamide hydroxylase activity of human liver microsomes by azoles, sulphonamides and quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Validation of the tolbutamide metabolic ratio for population screening with use of sulfaphenazole to produce model phenotypic poor metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mims.com [mims.com]

Methodological & Application

Application Notes and Protocols for Tolbutamide-13C in Human Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Tolbutamide-13C in human pharmacokinetic (PK) studies. Tolbutamide, a first-generation sulfonylurea, is a well-characterized substrate of the cytochrome P450 2C9 (CYP2C9) enzyme. The use of its stable isotope-labeled form, this compound, allows for precise and sensitive quantification in biological matrices, making it an invaluable tool in drug development, particularly for phenotyping studies and drug-drug interaction (DDI) assessments.

Introduction

Tolbutamide is primarily metabolized in the liver by CYP2C9 to 4'-hydroxy-tolbutamide, which is further oxidized to carboxytolbutamide. Due to its well-defined metabolic pathway, it is frequently used as a probe drug to assess CYP2C9 activity in vivo.[1][2][3] The administration of this compound, followed by the analysis of the labeled parent drug and its metabolites, enables researchers to accurately determine an individual's CYP2C9 metabolic phenotype. This is crucial for personalized medicine and for evaluating the potential of new chemical entities to inhibit or induce this important drug-metabolizing enzyme.

Microdosing studies with isotopically labeled drugs like Tolbutamide-14C have demonstrated the utility of this approach in understanding pharmacokinetic profiles in humans with minimal risk of pharmacological or toxicological effects.[4][5] A similar principle applies to this compound, which offers the advantage of being a non-radioactive stable isotope.

Dosing Recommendations

The selection of an appropriate dose for this compound is critical to ensure subject safety and obtain meaningful pharmacokinetic data. The dosage can be tailored based on the specific objectives of the study.

| Study Type | Recommended Dose of this compound | Rationale | Reference(s) |

| CYP2C9 Phenotyping (Standard Dose) | 500 mg | This is a therapeutic dose that provides robust plasma concentrations for accurate phenotyping.[2][3][6][7] | [2][3][6][7] |

| CYP2C9 Phenotyping (Low Dose) | 125 mg | This lower dose minimizes the risk of hypoglycemia while still allowing for accurate assessment of CYP2C9 activity.[1] | [1] |

| Microdosing Studies | 100 µg | A microdose is used to assess pharmacokinetics with minimal pharmacological effects, particularly in early-phase clinical trials.[4][5] | [4][5] |

Note: It is crucial to monitor blood glucose levels, especially when using higher doses of this compound, due to its hypoglycemic effects.[8][9]

Experimental Protocols

The following are detailed protocols for a typical human pharmacokinetic study involving the oral administration of this compound.

Subject Preparation

-

Inclusion/Exclusion Criteria: Subjects should be healthy volunteers who have undergone a thorough medical screening. Specific inclusion criteria may relate to age, weight, and CYP2C9 genotype.

-

Fasting: Subjects should fast overnight for at least 8-10 hours before the administration of this compound.[3] Water can be consumed as needed.

-

Restrictions: Subjects should abstain from alcohol for at least 36 hours and from smoking for at least 12 hours prior to and during the study.[3] All other medications should be withheld for at least 5 days before the study.[3]

Administration of this compound

-

Dosage Form: this compound is typically administered orally as a tablet or in a solution.

-

Administration: The subject should ingest the prescribed dose of this compound with a standardized volume of water (e.g., 200 mL).[3]

Sample Collection

-

Blood Sampling: Blood samples (e.g., 5-10 mL) should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin) at predose (0 hours) and at various time points post-dose. A typical sampling schedule might be: 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 4.5, 5, 6, 7, 8, 10, 12, 24, 28, and 32 hours post-dose.[3]

-

Urine Sampling: Urine should be collected over specific intervals (e.g., 0-12 hours and 12-24 hours) to quantify the excretion of this compound and its metabolites.[2]

-

Sample Processing: Plasma should be separated from blood samples by centrifugation and stored, along with urine samples, at -20°C or -80°C until analysis.

Bioanalytical Method

-

Instrumentation: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is recommended for the simultaneous quantification of this compound and its 13C-labeled metabolites in plasma and urine.[1]

-

Sample Preparation: A liquid-liquid extraction or solid-phase extraction method can be used to isolate the analytes from the biological matrix.

-

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½) should be calculated from the plasma concentration-time data using non-compartmental analysis.[5]

Pharmacokinetic Data

The following tables summarize typical pharmacokinetic parameters for tolbutamide in healthy human subjects. While the data presented is for unlabeled tolbutamide, similar values are expected for this compound.

Table 1: Pharmacokinetic Parameters of Tolbutamide in Healthy Volunteers

| Parameter | Value | Reference(s) |

| Tmax (Time to Peak Concentration) | 3-5 hours | [9][10] |

| t½ (Elimination Half-life) | 4-7 hours | [10] |

| Protein Binding | ~95% | [9] |

| Metabolism | Primarily via CYP2C9 in the liver.[10][11] | [10][11] |

| Excretion | 75-85% excreted in urine as metabolites.[8][9] | [8][9] |

Table 2: Influence of CYP2C9 Genotype on Tolbutamide Pharmacokinetics (500 mg dose)

| Genotype | AUC (0-∞) (µg·h/mL) | Oral Clearance (L/h) | Reference(s) |

| CYP2C91/1 | 719 ± 101 | 0.637 ± 0.088 | [2][3] |

| CYP2C91/2 | Increased by 1.5-fold | Reduced by 29% | [2] |

| CYP2C91/3 | Increased by 1.9-fold | Reduced by 48% | [2] |

Visualizations

Tolbutamide Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of Tolbutamide.

Caption: Metabolic pathway of this compound.

Experimental Workflow for a this compound Pharmacokinetic Study

This diagram outlines the key steps in a typical clinical study.

Caption: Experimental workflow for a human PK study.

Mechanism of Action of Tolbutamide

This diagram illustrates how tolbutamide stimulates insulin secretion.

References

- 1. Cytochrome P450 2C9 phenotyping using low-dose tolbutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of cytochrome P4502C9 metabolic activity with tolbutamide in CYP2C91 heterozygotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of tolbutamide in ethnic Chinese - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microdose pharmacogenetic study of ¹⁴C-tolbutamide in healthy subjects with accelerator mass spectrometry to examine the effects of CYP2C9∗3 on its pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. jptcp.com [jptcp.com]

- 7. jptcp.com [jptcp.com]

- 8. Tolbutamide | C12H18N2O3S | CID 5505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. youtube.com [youtube.com]

- 11. Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with Sulfaphenazole and Tasisulam - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of Tolbutamide-13C in Human Serum using a Validated UHPLC-MS/MS Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantitative analysis of Tolbutamide-13C in human serum. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for high-throughput analysis in clinical and pharmaceutical research settings for pharmacokinetic and drug metabolism studies.

Introduction

Tolbutamide is an oral hypoglycemic agent used in the management of type 2 diabetes. The use of stable isotope-labeled internal standards, such as this compound, is crucial for accurate and precise quantification of the unlabeled drug in biological matrices by compensating for matrix effects and variations in sample processing. This document provides a detailed protocol for the quantification of this compound in human serum, which can be adapted for the quantification of unlabeled tolbutamide using this compound as an internal standard.

Experimental

Materials and Reagents

-

Tolbutamide and this compound standards

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human serum (drug-free)

Sample Preparation

A simple and rapid protein precipitation method is employed for sample preparation.[1]

-

Thaw serum samples and standards on ice.

-

To 50 µL of serum, add 150 µL of ice-cold acetonitrile containing the internal standard (if quantifying unlabeled tolbutamide).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for UHPLC-MS/MS analysis.

UHPLC Conditions

A fast chromatographic separation is achieved on a C18 reversed-phase column.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 10% B to 90% B in 2.5 min, hold at 90% B for 0.5 min, return to 10% B in 0.1 min, and re-equilibrate for 0.9 min |

| Total Run Time | 4.0 minutes |

Mass Spectrometry Conditions

The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

MRM Transitions

The following MRM transitions are monitored. The transitions for this compound are predicted based on the fragmentation of tolbutamide and should be confirmed experimentally.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Tolbutamide | 271.1 | 172.1 | 15 | 50 |

| 271.1 | 91.1 | 25 | 50 | |

| This compound | 272.1 | 173.1 | 15 | 50 |

| 272.1 | 92.1 | 25 | 50 |

Method Validation

The method should be validated according to regulatory guidelines for bioanalytical method validation.[2][3] Key validation parameters are summarized below.

Linearity

The method demonstrates excellent linearity over the concentration range of 10 to 20,000 ng/mL for tolbutamide in human serum.

| Analyte | Calibration Range (ng/mL) | R² |

| Tolbutamide | 10 - 20,000 | > 0.995 |

Precision and Accuracy

The intra- and inter-day precision and accuracy are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |

| Low | < 15% | < 15% | ± 15% |

| Medium | < 15% | < 15% | ± 15% |

| High | < 15% | < 15% | ± 15% |

Recovery and Matrix Effect

The extraction recovery and matrix effect are assessed to ensure the reliability of the method. Stable isotope-labeled internal standards are effective in minimizing matrix effects.[1]

Experimental Workflow

Caption: UHPLC-MS/MS workflow for this compound quantification in serum.

Data Acquisition and Processing Logic

Caption: Logic for data acquisition and quantification.

Conclusion

The described UHPLC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of this compound in human serum. The simple sample preparation and rapid analysis time make it well-suited for large-scale clinical and research studies. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, meeting the requirements for bioanalytical method validation.

References

- 1. Validation of a Sensitive UHPLC-MS/MS Method for Cytochrome P450 Probe Substrates Caffeine, Tolbutamide, Dextromethorphan, and Alprazolam in Human Serum Reveals Drug Contamination of Serum Used for Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.unipd.it [research.unipd.it]

- 3. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]

Gas chromatography-mass spectrometry (GC-MS) for analyzing Tolbutamide metabolites.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Tolbutamide and its primary metabolites, hydroxytolbutamide (OHT) and carboxytolbutamide (COOHT), in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Tolbutamide is a first-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes. The metabolism of Tolbutamide is a critical aspect of its pharmacokinetic and pharmacodynamic profile. The primary metabolic pathway involves the oxidation of the p-methyl group to form hydroxytolbutamide, which is subsequently oxidized to carboxytolbutamide. Monitoring the levels of Tolbutamide and its metabolites is essential for drug efficacy and safety studies. GC-MS offers a robust and sensitive analytical method for this purpose, particularly when coupled with appropriate sample preparation and derivatization techniques.

Metabolic Pathway of Tolbutamide

Tolbutamide undergoes a two-step metabolic conversion in the liver, primarily mediated by the cytochrome P450 enzyme CYP2C9. The initial hydroxylation is the rate-limiting step in its clearance.

Caption: Metabolic pathway of Tolbutamide.

Experimental Workflow for GC-MS Analysis

The following diagram outlines the general workflow for the analysis of Tolbutamide and its metabolites from plasma samples.

Caption: Experimental workflow for GC-MS analysis.

Detailed Experimental Protocols

Sample Preparation

This protocol is adapted from established methods for the analysis of Tolbutamide and its metabolites in human plasma.[1][2]

Materials:

-

Human plasma

-

Internal Standard (IS) solution (e.g., a deuterated analog or a structurally similar compound)

-

Hydrochloric acid (HCl), 1M

-

Diethyl ether (GC grade)

-

Diazomethane solution (freshly prepared and handled with extreme caution in a fume hood)

-

Sodium sulfate, anhydrous

-

Evaporation system (e.g., nitrogen evaporator)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Thawing: Thaw frozen plasma samples at room temperature.

-

Aliquoting: Pipette 1.0 mL of plasma into a 15 mL glass centrifuge tube.

-

Internal Standard Spiking: Add the internal standard solution to each sample, calibrator, and quality control sample.

-

Acidification: Acidify the plasma by adding 100 µL of 1M HCl. Vortex for 30 seconds.

-

Extraction: Add 5 mL of diethyl ether to the tube. Vortex vigorously for 2 minutes.

-

Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Organic Layer Collection: Carefully transfer the upper organic layer (diethyl ether) to a clean glass tube.

-

Drying: Add a small amount of anhydrous sodium sulfate to the ether extract to remove any residual water.

-

Evaporation: Evaporate the ether extract to dryness under a gentle stream of nitrogen at room temperature.

-

Derivatization:

-

Warning: Diazomethane is explosive and highly toxic. This step must be performed by trained personnel in a designated fume hood with appropriate safety precautions.

-

Reconstitute the dried extract in a small volume (e.g., 100 µL) of a suitable solvent mixture (e.g., methanol/ether).

-

Add freshly prepared diazomethane solution dropwise until a faint yellow color persists, indicating a slight excess of the reagent.

-

Allow the reaction to proceed for 10-15 minutes at room temperature.

-

Remove the excess diazomethane by bubbling a stream of nitrogen through the solution until the yellow color disappears.

-

-

Final Preparation: Evaporate the solvent to dryness and reconstitute the residue in a suitable volume (e.g., 100 µL) of a GC-compatible solvent (e.g., ethyl acetate) for injection into the GC-MS system.

GC-MS Instrumentation and Conditions

The following are recommended starting conditions for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

| Parameter | Condition |

| Gas Chromatograph | |

| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial: 150 °C, hold for 1 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Transfer Line Temperature | 280 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters:

For the quantitative analysis of the N-methylated derivatives, the following ions should be monitored[2]:

| Compound | Monitored Ion (m/z) |

| N-methyl-Tolbutamide | 185 |

| N-methyl-Hydroxytolbutamide | 172 |

| N-methyl-Carboxytolbutamide | 200 |

Quantitative Data and Method Performance

The following tables summarize typical performance characteristics for the analysis of Tolbutamide and its metabolites. While the provided data is primarily derived from LC-MS/MS methods due to the limited availability of comprehensive GC-MS validation reports in the literature, it serves as a valuable reference for expected analytical performance.

Table 1: Linearity and Lower Limits of Quantification (LLOQ)

| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) |

| Tolbutamide | 10 - 20000 | 10 |

| Hydroxytolbutamide | 5 - 800 | 5 |

| Carboxytolbutamide | (Data not available for a specific range) | (Data not available) |

Data for Tolbutamide and Hydroxytolbutamide are based on an LC-MS/MS method and are presented for illustrative purposes.

Table 2: Accuracy and Precision

| Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| Tolbutamide | < 12% | < 12% | 88.8% - 109.7% |

| Hydroxytolbutamide | < 12% | < 12% | 88.8% - 109.7% |

Data are based on an LC-MS/MS method and are presented for illustrative purposes.

Table 3: Recovery

| Compound | Recovery from Plasma |

| Tolbutamide | 57.1%[2] |

| Hydroxytolbutamide | 83.0%[2] |

| Carboxytolbutamide | 79.3%[2] |

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the simultaneous determination of Tolbutamide and its major metabolites in biological samples. The key to successful analysis lies in the meticulous sample preparation, particularly the derivatization step, and the optimization of GC-MS parameters. These application notes and protocols serve as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics.

References

Application Notes and Protocols for Utilizing ¹³C NMR Spectroscopy in Tolbutamide-¹³C Metabolite Identification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy in the identification and analysis of metabolites derived from ¹³C-labeled Tolbutamide. This methodology is crucial for understanding the biotransformation of Tolbutamide, a first-generation sulfonylurea oral hypoglycemic agent.

Introduction

Tolbutamide is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9. The main metabolic pathway involves the oxidation of the p-methyl group to a hydroxymethyl group, forming hydroxytolbutamide. This is subsequently oxidized to the corresponding carboxylic acid, carboxytolbutamide. Utilizing ¹³C-labeled Tolbutamide in conjunction with ¹³C NMR spectroscopy offers a powerful tool for unambiguously tracing and identifying these metabolic products in complex biological matrices. The large chemical shift dispersion and the singlet nature of ¹³C signals at natural abundance or the specific coupling patterns in enriched compounds provide high-resolution structural information essential for metabolite identification.

Metabolic Pathway of Tolbutamide

The biotransformation of Tolbutamide follows a straightforward oxidative pathway. The initial hydroxylation is the rate-limiting step and is a key indicator of CYP2C9 activity.

Caption: Metabolic pathway of Tolbutamide.

Quantitative ¹³C NMR Data

| Carbon Atom | Tolbutamide ¹³C Chemical Shift (ppm) | Hydroxytolbutamide ¹³C Chemical Shift (ppm) | Carboxytolbutamide ¹³C Chemical Shift (ppm) |

| C1' (butyl-CH₃) | 13.26 | Data not available | Data not available |

| C2' (butyl-CH₂) | 19.30 | Data not available | Data not available |

| C3' (butyl-CH₂) | 31.28 | Data not available | Data not available |

| C4' (butyl-CH₂) | 38.98 | Data not available | Data not available |

| C=O (urea) | 151.45 | Data not available | Data not available |

| C1 (aromatic) | 137.62 | Data not available | Data not available |

| C2, C6 (aromatic) | 129.23 | Data not available | Data not available |

| C3, C5 (aromatic) | 127.09 | Data not available | Data not available |

| C4 (aromatic) | 148.36 | Data not available | Data not available |

| C7 (p-methyl) | 20.90 | Data not available | Data not available |

Experimental Protocols

A generalized workflow for the identification of Tolbutamide-¹³C metabolites in biological samples is presented below. This can be adapted for specific research needs.

Caption: General workflow for NMR-based metabolite identification.

Protocol 1: Sample Preparation from Urine

-

Urine Collection: Collect urine samples and immediately store them at -80°C to quench metabolic activity.

-

Thawing and Centrifugation: Thaw frozen urine samples on ice. Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet any particulate matter.

-

Supernatant Collection: Carefully collect the supernatant for analysis.

-

pH Adjustment and Buffering: To a 540 µL aliquot of the urine supernatant, add 60 µL of a phosphate buffer (e.g., 1.5 M K₂HPO₄, pH 7.4) prepared in D₂O. The buffer helps to maintain a stable pH, which is crucial for reproducible chemical shifts.

-

Internal Standard: The buffer should also contain a known concentration of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for chemical shift referencing (δ 0.0 ppm) and quantification.

-

Transfer to NMR Tube: Vortex the mixture and transfer the final volume to a 5 mm NMR tube.

Protocol 2: Sample Preparation from Plasma/Serum

-

Plasma/Serum Collection: Collect blood samples in appropriate anticoagulant-containing tubes (for plasma) or allow to clot (for serum). Centrifuge according to standard procedures to separate plasma or serum and store at -80°C.

-

Protein Precipitation and Metabolite Extraction: Thaw plasma/serum samples on ice. To remove proteins and extract metabolites, a solvent precipitation method is commonly used. Add a threefold volume of a cold solvent (e.g., methanol or acetonitrile) to the plasma/serum sample.

-

Vortex and Incubate: Vortex the mixture vigorously for 1 minute and incubate at -20°C for 20 minutes to facilitate protein precipitation.

-

Centrifugation: Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection and Drying: Transfer the supernatant containing the metabolites to a new tube and dry it, for example, using a centrifugal vacuum evaporator.

-